![molecular formula C15H25NO4 B14324754 Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- CAS No. 104825-51-6](/img/structure/B14324754.png)
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
科学的研究の応用
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Bicyclo[9.3.1]pentadecan-13-one: Similar structure but lacks the nitro and hydroxy groups.
Bicyclo[9.3.1]pentadecan-13-ol: Contains a hydroxy group but no nitro group.
Bicyclo[9.3.1]pentadec-11-en-13-one: Contains a double bond in the bicyclic structure.
Uniqueness
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- is unique due to the presence of both the nitro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
104825-51-6 |
|---|---|
分子式 |
C15H25NO4 |
分子量 |
283.36 g/mol |
IUPAC名 |
12-hydroxy-1-nitrobicyclo[9.3.1]pentadecan-15-one |
InChI |
InChI=1S/C15H25NO4/c17-13-9-11-15(16(19)20)10-7-5-3-1-2-4-6-8-12(13)14(15)18/h12-13,17H,1-11H2 |
InChIキー |
ALGMDNBCJFLFSC-UHFFFAOYSA-N |
正規SMILES |
C1CCCCC2C(CCC(C2=O)(CCCC1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


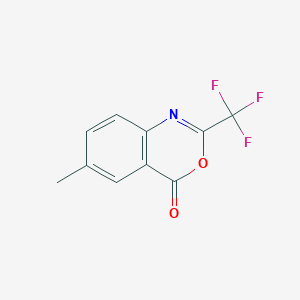
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
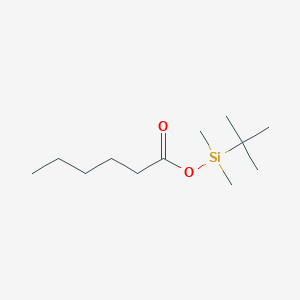
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
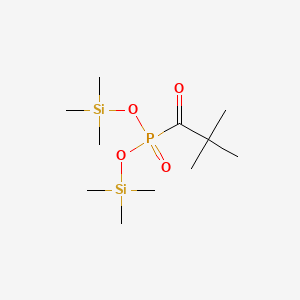

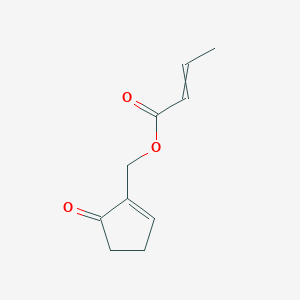
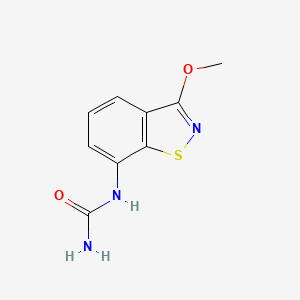
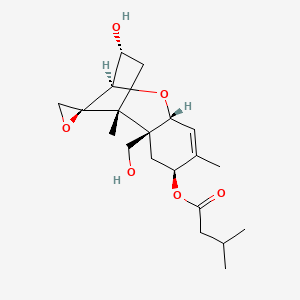
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
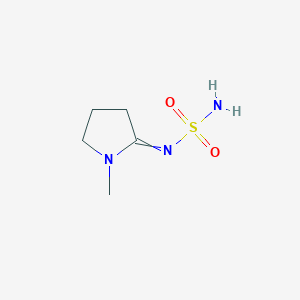
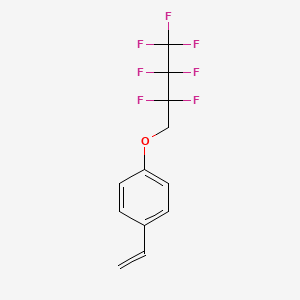
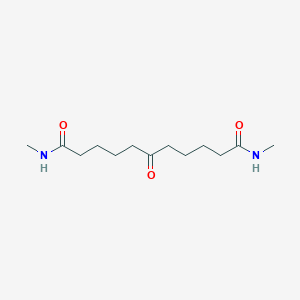
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
